molecular formula C8H17NO B13612556 2-Pyrrolidinepropanol, 1-methyl- CAS No. 14498-44-3

2-Pyrrolidinepropanol, 1-methyl-

Cat. No.: B13612556
CAS No.: 14498-44-3
M. Wt: 143.23 g/mol
InChI Key: VJMMRHHALGZANP-UHFFFAOYSA-N
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Description

3-(1-methylpyrrolidin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpyrrolidin-2-yl)propan-1-ol typically involves the reaction of 1-methylpyrrolidine with a suitable propylating agent. One common method is the reaction of 1-methylpyrrolidine with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(1-methylpyrrolidin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpyrrolidin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.

Major Products

    Oxidation: The major products are aldehydes or ketones, depending on the specific conditions and reagents used.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halides or esters, depending on the substituting reagent.

Scientific Research Applications

3-(1-methylpyrrolidin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-methylpyrrolidin-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group and the pyrrolidine ring are key functional groups that can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrrolidin-3-ol: A similar compound with a hydroxyl group attached to the pyrrolidine ring.

    2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: A compound with a phenyl group attached to the propyl chain, providing different chemical properties.

Uniqueness

3-(1-methylpyrrolidin-2-yl)propan-1-ol is unique due to its specific structural arrangement, which combines the properties of a hydroxyl group and a pyrrolidine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

14498-44-3

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3

InChI Key

VJMMRHHALGZANP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCCO

Origin of Product

United States

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